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Compound of Interest

Compound Name: 3-Bromo-2,6-dimethoxypyridine

Cat. No.: B088038

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of 3-
Bromo-2,6-dimethoxypyridine

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2,6-dimethoxypyridine,
a key heterocyclic building block in modern organic synthesis. The document delves into its
physicochemical properties, spectroscopic profile, and chemical reactivity, with a particular
focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven
protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented,
emphasizing the rationale behind experimental choices to ensure reproducibility and success.
This guide is intended for researchers, scientists, and drug development professionals seeking
to leverage this versatile reagent in their synthetic endeavors.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and
materials science.[1] The strategic functionalization of the pyridine ring allows for the fine-
tuning of a molecule's steric and electronic properties, which is crucial for modulating biological
activity and material characteristics. 3-Bromo-2,6-dimethoxypyridine has emerged as a
particularly valuable intermediate.[2] Its structure features a reactive bromine atom at the 3-
position, which is an excellent handle for cross-coupling reactions, and two electron-donating
methoxy groups at the 2- and 6-positions. These methoxy groups influence the electronic
nature of the pyridine ring, modulating its reactivity and providing steric hindrance that can be
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exploited for regioselective transformations. This guide offers an in-depth exploration of this
reagent's properties and its application in key synthetic transformations.

Physicochemical and Safety Data

Proper handling and understanding of the physical properties of a reagent are paramount for
successful and safe experimentation. The key data for 3-Bromo-2,6-dimethoxypyridine are
summarized below.

Physical Properties

Property Value Reference

CAS Number 13072-99-4 N/A

Molecular Formula C7HsBrNO2 [3]

Molecular Weight 218.05 g/mol [3]

Appearance White to off-white solid General Supplier Data
Melting Point 78-82 °C General Supplier Data

Soluble in common organic
Solubility solvents (e.g., Dioxane, General Chemical Knowledge
Toluene, THF, DMF)

Safety and Handling

3-Bromo-2,6-dimethoxypyridine is an irritant and should be handled with appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All
manipulations should be performed in a well-ventilated fume hood.[3]

e Hazard Statements: Causes skin irritation (H315), Causes serious eye damage (H318), May
cause respiratory irritation (H335).[3]

e Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

o P280: Wear protective gloves/eye protection/face protection.[4]
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o P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[4]

o Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as
strong oxidizing agents.[5]

Spectroscopic Characterization

While a dedicated, peer-reviewed spectroscopic analysis for 3-Bromo-2,6-dimethoxypyridine
is not readily available in the searched literature, a profile can be predicted based on its
structure and data from analogous compounds like 2-Bromo-3-methoxypyridine.[6]
Researchers should always confirm the identity and purity of their materials using standard
analytical techniques.

* 'H NMR (predicted): The spectrum is expected to show two doublets in the aromatic region
corresponding to the protons at the 4- and 5-positions of the pyridine ring. Two singlets in the
aliphatic region would correspond to the two methoxy groups.

e 13C NMR (predicted): The spectrum would display seven distinct carbon signals. The carbon
atom attached to the bromine (C-3) would be shifted upfield compared to the other aromatic
carbons. The carbons attached to the methoxy groups (C-2, C-6) would be significantly
downfield. The two methoxy carbons would appear as a single peak in the aliphatic region.

e Mass Spectrometry (El): The mass spectrum would show a characteristic isotopic pattern for
the molecular ion [M]* and [M+2]* due to the presence of the bromine atom (“°Br and 8!Br
isotopes in an approximate 1:1 ratio).[6]

Chemical Reactivity and Synthetic Protocols

The synthetic utility of 3-Bromo-2,6-dimethoxypyridine is primarily centered on its
participation in palladium-catalyzed cross-coupling reactions. The bromine atom at the C-3
position serves as a versatile leaving group for the formation of new carbon-carbon and
carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation
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The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of biaryl structures.[7] The coupling of 3-Bromo-2,6-dimethoxypyridine with a
boronic acid or ester partner proceeds via a well-established catalytic cycle.

o Catalyst: A Pd(0) source is required. Pd(PPhs)4 is a common choice, but more advanced
catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) can be used for
challenging substrates to enhance reaction rates and yields.[7]

o Base: A base is crucial for the transmetalation step, where it activates the boronic acid to
form a more nucleophilic boronate species.[8][9] Inorganic bases like K2COs, K3sPOa, or
Cs2C0s are commonly used, often with an aqueous solution to facilitate the reaction.[8]

e Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often
optimal. The organic solvent solubilizes the aryl halide and catalyst, while the agueous phase
dissolves the inorganic base and aids in the formation of the active boronate species.[7]

Combine Reagents:
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Figure 1: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

» To an oven-dried Schlenk flask, add 3-Bromo-2,6-dimethoxypyridine (1.0 equiv.), the
desired boronic acid or ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).

o Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
¢ Add the palladium catalyst, for example, Pd(PPhs)4 (0.05 equiv.).
o Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

» Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring
progress by TLC or LC-MS.

o Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
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+ Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium
sulfate.
+ Concentrate the solvent under reduced pressure and purify the crude product by flash

column chromatography on silica gel.[7]
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Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are
ubiquitous in pharmaceuticals.[10] This reaction couples 3-Bromo-2,6-dimethoxypyridine
with a primary or secondary amine.

o Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine
ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos,
BINAP) are often required to facilitate the reductive elimination step, which is typically rate-
limiting.[11][12] The palladium precursor is often Pdz(dba)s or Pd(OAc)2.[11]

e Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the
most common choice as it is strong enough to deprotonate the amine or the palladium-amine
complex without competing as a nucleophile.[11]

e Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching
of the strong base and to ensure good solubility of the reactants and catalyst system.[11]

e To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pdz(dba)s, 0.02 equiv.),
the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., sodium t-butoxide, 1.4
equiv.).

o Seal the tube, then evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three
times.

o Under the inert atmosphere, add 3-Bromo-2,6-dimethoxypyridine (1.0 equiv.) and the
anhydrous, degassed solvent (e.g., toluene).

e Finally, add the amine (1.2 equiv.) via syringe.

o Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24
hours, monitoring progress by TLC or LC-MS.
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 After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a
pad of Celite to remove palladium residues.

e Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the residue by flash column chromatography.[11][13]

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with
a terminal alkyne.[14] This reaction is unique in its typical use of a dual-catalyst system.

o Catalyst System: The reaction employs a palladium catalyst (e.g., Pd(PPhs)4 or
PdCIz(PPhs)2) to facilitate the main cross-coupling cycle and a copper(l) salt (e.g., Cul) as a
co-catalyst.[15] The copper(l) reacts with the terminal alkyne to form a copper(l) acetylide,
which is the active species in the transmetalation step with the palladium complex.[14]

o Base: An amine base, such as triethylamine (EtsN) or diisopropylamine (i-Pr2NH), is used. It
serves both to neutralize the HBr formed during the reaction and as the solvent in many
cases.[16]

e Solvent: While an amine base can serve as the solvent, other solvents like DMF or THF can
also be used, especially for less soluble substrates.[16]

e To a Schlenk flask, add 3-Bromo-2,6-dimethoxypyridine (1.0 equiv.), the palladium catalyst
(e.g., PdCI2(PPhs)z, 0.03 equiv.), and the copper(l) iodide co-catalyst (0.05 equiv.).

o Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
e Add an anhydrous, degassed solvent (e.g., triethylamine or DMF).
e Add the terminal alkyne (1.5 equiv.) via syringe.

 Stir the reaction at a temperature ranging from room temperature to 100 °C for 3-12 hours,
monitoring progress by TLC or LC-MS.
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e Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and
filter to remove insoluble salts.

e Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by flash column chromatography.[16]

Conclusion

3-Bromo-2,6-dimethoxypyridine is a highly effective and versatile building block for the
synthesis of complex, substituted pyridine derivatives. Its well-defined reactivity, particularly in
palladium-catalyzed cross-coupling reactions, allows for the strategic and efficient formation of
critical C-C and C-N bonds. The protocols and mechanistic insights provided in this guide are
designed to empower researchers to confidently and successfully incorporate this valuable
reagent into their synthetic programs, accelerating innovation in drug discovery, materials
science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. nbinno.com [nbinno.com]

3. 3-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 603971 - PubChem
[pubchem.ncbi.nim.nih.gov]

» 4. fishersci.fr [fishersci.fr]

e 5. fishersci.com [fishersci.com]

e 6. benchchem.com [benchchem.com]
e 7. benchchem.com [benchchem.com]

e 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.scirp.org/journal/paperinformation?paperid=77599
https://www.benchchem.com/product/b088038?utm_src=pdf-body
https://www.benchchem.com/product/b088038?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/other-organic-chemicals/navigating-the-synthesis-of-pyridine-derivatives-a-focus-on-5-bromo-2-3-dimethoxypyridine-su
https://www.nbinno.com/article/other-organic-chemicals/sourcing-essential-chemical-building-blocks-the-case-of-5-bromo-2-3-dimethoxypyridine-su
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2_6-dimethylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2_6-dimethylpyridine
https://www.fishersci.fr/store/msds?partNumber=15453957&countryCode=FR&language=en
https://www.fishersci.com/store/msds?partNumber=AC107411000&countryCode=US&language=en
https://www.benchchem.com/pdf/A_Comprehensive_Spectroscopic_Analysis_of_2_Bromo_3_methoxypyridine_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_3_Bromo_2_methylpyridine.pdf
https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/12-the_suzuki_reaction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. Suzuki Coupling [organic-chemistry.org]

e 10. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]

e 11. benchchem.com [benchchem.com]

e 12. benchchem.com [benchchem.com]

e 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
e 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

e 15. Sonogashira Coupling [organic-chemistry.org]

e 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with
Terminal Alkynes [scirp.org]

 To cite this document: BenchChem. [3-Bromo-2,6-dimethoxypyridine chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088038#3-bromo-2-6-dimethoxypyridine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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